molecular formula C6H15ClN2OS B6589006 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride CAS No. 1448177-02-3

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Cat. No.: B6589006
CAS No.: 1448177-02-3
M. Wt: 198.72 g/mol
InChI Key: YIGYGHCZJVBIHC-UHFFFAOYSA-N
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Description

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2OS and a molecular weight of 198.72 g/mol . It is known for its unique structure, which includes an amino group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group .

Scientific Research Applications

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(methylsulfanyl)butanoic acid
  • N-methyl-4-(methylsulfanyl)butanamide
  • 2-amino-N-methyl-4-(methylthio)butanamide hydrochloride

Uniqueness

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

1448177-02-3

Molecular Formula

C6H15ClN2OS

Molecular Weight

198.72 g/mol

IUPAC Name

2-amino-N-methyl-4-methylsulfanylbutanamide;hydrochloride

InChI

InChI=1S/C6H14N2OS.ClH/c1-8-6(9)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H

InChI Key

YIGYGHCZJVBIHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCSC)N.Cl

Purity

95

Origin of Product

United States

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